Beta-Amyloid (15-36)
Description
Properties
Molecular Weight |
2336.8 |
|---|---|
sequence |
QKLVFFAEDVGSNKGAIIGLMV |
Origin of Product |
United States |
Molecular Biogenesis and Processing Pathways of Beta Amyloid 15 36 Analogs
Enzymatic and Non-Enzymatic Cleavage Pathways Yielding Beta-Amyloid Fragments Relevant to (15-36)
The generation of the specific Aβ(15-36) fragment necessitates cleavage events within the Aβ sequence, distinct from the canonical α-, β-, and γ-secretase cuts that define the N- and C-termini of full-length Aβ. The formation of such a truncated peptide likely arises from the subsequent catabolism of pre-existing, longer Aβ species.
Several Aβ-degrading enzymes (AβDEs) have been identified, each with specific cleavage site preferences within the Aβ sequence. While no single enzyme has been definitively shown to produce Aβ(15-36), an examination of their known cleavage patterns offers potential pathways.
Insulin-Degrading Enzyme (IDE): This zinc-metalloendopeptidase is a major player in Aβ clearance. tandfonline.com In vitro studies have identified multiple cleavage sites for IDE within the Aβ sequence. nih.gov Notably, one study identified a novel cleavage site for IDE between Met35 and Val36 of Aβ. nih.govutwente.nl This cleavage at the C-terminus of what would become Aβ(15-36) is a critical piece of the puzzle. The N-terminal cleavage at position 15 is less clearly defined in the existing literature regarding IDE's primary cleavage sites.
Neprilysin (NEP): Another key zinc metalloendopeptidase, NEP, is known to degrade Aβ at several locations. plos.orgfrontiersin.org Common cleavage sites for wild-type NEP include those between Lys16-Leu17, Leu17-Val18, and Phe19-Phe20. plos.org While these sites are in the vicinity of the required N-terminal cleavage for Aβ(15-36), a precise cut at Gln15-Lys16 is not a commonly reported primary site for NEP. However, engineered variants of NEP have demonstrated altered cleavage specificities, suggesting that under certain conditions or with enzymatic modifications, different cleavage patterns could emerge. plos.org
Cathepsins: These lysosomal proteases are also involved in the breakdown of cellular proteins, including Aβ. Cathepsin B, a cysteine protease, has been shown to cleave Aβ, though its primary role may be in C-terminal truncation. frontiersin.org Studies have demonstrated that Cathepsin D can cleave Aβ(1-42) in vitro. nih.gov While the precise fragments generated were not always fully characterized in the context of Aβ(15-36), the involvement of cathepsins in Aβ degradation within the acidic environment of lysosomes presents a plausible, albeit not fully detailed, mechanism for the generation of various truncated forms. eneuro.org
Non-Enzymatic Cleavage: While enzymatic degradation is the primary route for Aβ catabolism, non-enzymatic processes such as spontaneous hydrolysis or oxidation-induced cleavage could theoretically contribute to the generation of Aβ fragments. However, these processes are generally less specific than enzymatic cleavage, and there is currently no direct evidence to suggest they are a major pathway for the specific formation of Aβ(15-36).
The table below summarizes the known cleavage sites of key Aβ-degrading enzymes, highlighting the potential for generating fragments in the region of Aβ(15-36).
| Enzyme | Known Cleavage Sites within Aβ Sequence | Relevance to Aβ(15-36) Generation |
| Insulin-Degrading Enzyme (IDE) | Multiple sites, including a confirmed cleavage between Met35-Val36. nih.govutwente.nl | Provides a documented mechanism for the C-terminal cleavage of Aβ(15-36). |
| Neprilysin (NEP) | Predominantly at Lys16-Leu17, Leu17-Val18, Phe19-Phe20. plos.orgresearchgate.net | Cleavage near the N-terminus of Aβ(15-36) is possible, but a precise cut at Gln15 is not a primary reported site. |
| Cathepsin B | C-terminal truncation of Aβ. frontiersin.org | Could potentially be involved in generating the C-terminus at position 36. |
| Cathepsin D | Capable of cleaving Aβ(1-42). nih.gov | Specific fragments leading to Aβ(15-36) are not detailed. |
Precursor Processing and Alternative Beta-Amyloid Fragment Formation Mechanisms
The generation of Aβ(15-36) is most likely a secondary event following the initial production of full-length Aβ peptides from the Amyloid Precursor Protein (APP). The canonical amyloidogenic pathway involves the sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex, producing Aβ peptides of varying lengths, most commonly Aβ(1-40) and Aβ(1-42). pnas.orgnih.govpnas.org These full-length peptides would then serve as the substrates for the Aβ-degrading enzymes discussed previously.
However, alternative processing of APP itself could also contribute to the diversity of Aβ fragments. While the primary α-secretase cleavage occurs between Lys16 and Leu17, precluding the formation of most Aβ species, other less characterized cleavage events could occur. frontiersin.orgpnas.org Furthermore, different isoforms of APP, generated through alternative splicing, may be processed differently, although there is no direct evidence linking a specific APP isoform to the preferential production of Aβ(15-36). nih.gov
Mass spectrometry analyses of brain tissue and cerebrospinal fluid from individuals with Alzheimer's disease have revealed a complex array of N- and C-terminally truncated Aβ species. researchgate.netfrontiersin.org These studies confirm that the in vivo processing of Aβ is far more complex than the simple production of Aβ(1-40) and Aβ(1-42). While Aβ(15-36) is not specifically highlighted as a major species in these studies, the presence of a wide variety of fragments underscores the dynamic nature of Aβ metabolism and the potential for numerous cleavage events to occur. For instance, one study noted that a transglutaminase can cross-link Aβ42 at positions Q15 to K28, indicating that this region of the peptide is accessible for enzymatic activity. brightfocus.org
Regulation of Beta-Amyloid (15-36) Production in Model Systems (e.g., in vitro cell lines, animal models)
Direct studies on the regulation of Aβ(15-36) production in model systems are currently lacking in the scientific literature. Research using in vitro cell lines and transgenic animal models has predominantly focused on the mechanisms that modulate the production and clearance of the major Aβ species, Aβ(1-40) and Aβ(1-42).
In Vitro Cell Lines: Cell culture models, such as Chinese Hamster Ovary (CHO) cells stably transfected with human APP (e.g., the 7PA2 cell line), are widely used to study Aβ production. nih.gov These systems have been instrumental in identifying inhibitors and modulators of β- and γ-secretase. While these models produce a variety of Aβ peptides, the specific regulation of fragments like Aβ(15-36) has not been a primary focus of investigation. Treatment of these cells with inhibitors of Aβ-degrading enzymes like IDE could theoretically lead to an altered profile of Aβ fragments, but this has not been specifically explored for Aβ(15-36).
Animal Models: Transgenic mouse models that overexpress mutant forms of human APP, and often presenilin 1 (PS1), are the workhorses of in vivo Alzheimer's research. aginganddisease.orgmdpi.comfrontiersin.org These models develop age-dependent amyloid plaque pathology and are used to test therapeutic interventions. Analysis of brain extracts from these mice reveals a spectrum of Aβ peptides. However, similar to the in vitro studies, the characterization of specific truncated fragments like Aβ(15-36) and the factors that regulate its levels have not been reported. Studies involving the knockout or overexpression of Aβ-degrading enzymes in these mouse models have shown global changes in Aβ levels, but a detailed analysis of how this affects the generation of specific truncated species is often not performed. portlandpress.com
The following table outlines the utility and limitations of current model systems for studying the production of specific Aβ fragments.
| Model System | Utility for Aβ Research | Limitations for Aβ(15-36) Research |
| In Vitro Cell Lines (e.g., 7PA2 CHO cells) | Allow for controlled studies of APP processing and the effects of pharmacological agents. nih.gov | Production and regulation of specific, less abundant fragments like Aβ(15-36) are not well-characterized. |
| Transgenic Animal Models (e.g., 5XFAD mice) | Recapitulate aspects of in vivo amyloid pathology and allow for the study of Aβ clearance mechanisms in a complex biological system. aginganddisease.orgmdpi.com | The focus is typically on major Aβ species and plaque pathology, with limited analysis of specific truncated peptides. |
| CSTB Knockout Mice | Increased cathepsin activity and reduced Aβ aggregation. plos.org | While demonstrating the role of cathepsins in Aβ metabolism, the specific impact on Aβ(15-36) is unknown. |
Biophysical and Structural Characterization of Beta Amyloid 15 36 Aggregates
Conformational Dynamics and Oligomerization Propensity of Beta-Amyloid (15-36)
The conformational landscape of Aβ peptides is highly dynamic, transitioning from monomeric states, which are often intrinsically disordered, to various aggregated forms. mdpi.comnih.gov Computational studies, such as molecular dynamics simulations, have been instrumental in exploring these transitions. nih.gov Monomeric Aβ can adopt multiple conformations, including random coils and, under certain conditions, α-helical structures. pnas.orgwikipedia.org However, the transition to a β-sheet-rich conformation is a critical step in the aggregation pathway. nih.govpnas.org
The oligomerization of Aβ is a complex process involving the association of monomers into small, soluble aggregates. mdpi.compnas.org These oligomers are considered by many to be the most neurotoxic species. The propensity for oligomerization is influenced by the specific amino acid sequence, with hydrophobic regions playing a significant role. acs.org For Beta-Amyloid (15-36), the presence of the central hydrophobic cluster (residues 17-21) is a key driver of its aggregation. Studies on Aβ fragments have shown that specific sequences are prone to forming hairpin-like structures that can facilitate the formation of oligomers with antiparallel β-sheets. acs.orgdiva-portal.org The oligomerization process is not a simple linear progression and can involve "off-pathway" aggregates that may or may not lead to fibril formation. diva-portal.org
| Property | Description | Key Residues Involved |
| Conformational Plasticity | The ability of the peptide to adopt various secondary structures, including random coil, α-helix, and β-sheet. The transition to β-sheet is critical for aggregation. nih.govpnas.org | Central Hydrophobic Cluster (e.g., L17, F19, F20) pnas.org |
| Oligomerization | The self-assembly of monomers into soluble, low-molecular-weight aggregates. pnas.org This process is highly dependent on peptide concentration and sequence. acs.org | Hydrophobic and aromatic residues drive the initial association. acs.org |
| Toxicity of Oligomers | Soluble oligomers are widely considered to be the primary neurotoxic species in Alzheimer's disease. pnas.org |
Fibril Formation Kinetics and Morphological Analysis of Beta-Amyloid (15-36) Aggregates
The morphology of Aβ aggregates is diverse and includes oligomers, protofibrils, and mature fibrils. nih.govdiva-portal.org Protofibrils are described as transient, curvilinear, and flexible fibrillar structures, typically 4-10 nm in diameter and up to 200 nm in length. diva-portal.org Mature fibrils are more rigid, unbranched, and can extend for several micrometers with a diameter of about 7-13 nm. wikipedia.org They are characterized by a core structure of cross-β sheets, where β-strands run perpendicular to the long axis of the fibril. wikipedia.orgnih.gov Transmission electron microscopy (TEM) and atomic force microscopy (AFM) are common techniques used to visualize the morphology of these aggregates. wikipedia.org
| Aggregation Stage | Typical Morphology | Size Range | Key Kinetic Features |
| Oligomers | Spherical or irregular, soluble aggregates. nih.govdiva-portal.org | Low molecular weight. nih.gov | Form during the lag phase; considered highly toxic. pnas.org |
| Protofibrils | Curvilinear, flexible fibrils. diva-portal.org | Diameter: 4-10 nm; Length: up to 200 nm. diva-portal.org | Intermediates in the fibrillization pathway. diva-portal.org |
| Mature Fibrils | Long, straight, unbranched fibers with a twisted appearance. wikipedia.orgnih.gov | Diameter: 7-13 nm; Length: micrometers. wikipedia.org | Formed during the elongation phase; highly stable. diva-portal.org |
Atomic-Resolution Structural Elucidation of Beta-Amyloid (15-36) Fibrils and Protofibrils
Determining the high-resolution structure of Aβ fibrils and their precursors has been challenging due to their insolubility and non-crystalline nature. nih.gov Solid-state nuclear magnetic resonance (ssNMR) spectroscopy and cryo-electron microscopy (cryo-EM) have emerged as powerful techniques for this purpose. nih.govresearchgate.net
ssNMR studies have revealed that the core of Aβ fibrils consists of in-register parallel β-sheets. nih.govacs.org For Aβ(1-40) and Aβ(1-42), residues in the approximate region of 15-42 form the stable β-sheet core, highlighting the relevance of the Beta-Amyloid (15-36) fragment. pnas.orgosti.gov These studies have identified specific inter-residue contacts that stabilize the fibril structure, including hydrophobic interactions and salt bridges. acs.org For instance, contacts between the side chains of L17 and F19 with I32 and L34 have been observed. acs.org
| Structural Feature | Description | Residues Involved in Beta-Amyloid (15-36) region |
| Cross-β Structure | The fundamental structure of amyloid fibrils, with β-strands perpendicular to the fibril axis and hydrogen bonds parallel to it. wikipedia.orgnih.gov | Residues 16-21 and 31-36 are commonly involved in β-strands. nih.gov |
| In-register Parallel β-sheets | Adjacent peptide molecules are aligned in the same direction, with identical residues stacked on top of each other. nih.gov | The entire (15-36) sequence within the fibril core would be in this arrangement. |
| Protofilament Packing | Mature fibrils are often composed of multiple protofilaments that twist together. nih.gov | The surfaces of the (15-36) region would mediate inter-protofilament contacts. |
| Protofibril Flexibility | Protofibrils are less structurally ordered than mature fibrils, with more flexible loop regions. pnas.org | The region corresponding to residues 22-29 may exhibit greater flexibility. pnas.org |
Thermodynamic and Kinetic Stability of Beta-Amyloid (15-36) Assemblies
The stability of amyloid aggregates can be described in terms of both thermodynamics and kinetics. Thermodynamic stability refers to the state of a system at equilibrium, while kinetic stability relates to the rate at which an unstable state transforms. mpg.de
Amyloid fibril formation is generally considered a thermodynamically favorable process, driven by factors such as the hydrophobic effect and the formation of extensive hydrogen bond networks in the cross-β structure. plos.orgnih.gov The stability of fibrils can be assessed by measuring the critical concentration for fibril growth; lower critical concentrations indicate greater stability. nih.gov Alanine scanning mutagenesis studies have shown that replacing residues within the hydrophobic core (15-36) generally destabilizes the fibril, underscoring the importance of hydrophobic packing. nih.gov
Kinetic stability refers to the resistance of an aggregate to dissociation. mpg.de Fibrils are typically very kinetically stable, meaning they dissociate very slowly. pnas.org The rate of monomer dissociation (k_off) is a key parameter in determining kinetic stability. mpg.de Even though fibril formation is thermodynamically favorable, the high kinetic stability of the aggregates means that the process is effectively irreversible under physiological conditions. tandfonline.com The stability of different aggregate forms can vary, with some oligomers being transient intermediates while others represent stable "off-pathway" species. diva-portal.orgpnas.org
| Stability Type | Key Parameters | Factors Influencing Stability in Beta-Amyloid (15-36) |
| Thermodynamic Stability | Gibbs Free Energy (ΔG), Critical Concentration. pnas.orgrsc.org | Hydrophobic interactions within the 15-36 sequence, hydrogen bonding in β-sheets. plos.orgnih.gov |
| Kinetic Stability | Dissociation rate constant (k_off), Aggregate half-life. pnas.orgmpg.de | The extensive network of non-covalent bonds within the fibril core makes dissociation slow. pnas.org |
Molecular Interactions of Beta Amyloid 15 36 in Research Models
Membrane Interaction Studies of Beta-Amyloid (15-36) Analogs
Lipid Bilayer Association and Permeabilization Mechanisms
The interaction of amyloid-beta (Aβ) peptides with lipid bilayers is a critical area of research in understanding the molecular basis of Alzheimer's disease. While much of the focus has been on the full-length Aβ peptides (Aβ1-40 and Aβ1-42), studies on fragments like Aβ(15-36) and its analogs provide valuable insights into the specific regions responsible for membrane disruption.
The association of Aβ peptides with membranes is driven by a combination of electrostatic and hydrophobic forces. nih.govnjit.edu The initial contact is often an electrostatic attraction between charged residues on the peptide and the lipid headgroups of the bilayer. nih.gov This is followed by hydrophobic interactions, where nonpolar regions of the peptide insert into the lipid core of the membrane. njit.edu This insertion can lead to a destabilization of the bilayer, causing it to become thinner and more disordered. njit.edu
Once associated with the membrane, Aβ peptides can cause permeabilization through several proposed mechanisms, including:
Pore Formation: Aβ oligomers can assemble into channel-like structures that span the membrane, allowing for the unregulated flow of ions, such as calcium, across the bilayer. mdpi.comnih.gov This "channel hypothesis" suggests that the formation of these pores is dependent on the presence of anionic lipids and is favored in acidic environments. mdpi.com
Carpeting Effect: In this model, Aβ peptides accumulate on the surface of the membrane, disrupting its integrity in a detergent-like manner. frontiersin.org
Lipid Extraction: Some studies suggest that Aβ aggregates can extract lipid molecules from the bilayer, leading to its disruption.
The specific mechanism of permeabilization can be influenced by the peptide's conformation, the composition of the lipid bilayer, and the local environment. mdpi.comfrontiersin.org For instance, some research indicates that Aβ peptides can adopt a β-hairpin conformation, which is conducive to forming pores within the membrane. nih.gov
Table 1: Mechanisms of Aβ-Mediated Membrane Permeabilization
| Mechanism | Description | Key Factors |
|---|---|---|
| Pore Formation | Self-assembly of Aβ peptides into transmembrane channels. mdpi.comnih.gov | Aβ oligomerization, anionic lipids, acidic pH. mdpi.com |
| Carpeting Effect | Accumulation and disruption of the membrane surface by Aβ peptides. frontiersin.org | Peptide concentration, membrane surface charge. |
| Lipid Extraction | Removal of lipid molecules from the bilayer by Aβ aggregates. | Aggregate size and conformation. |
Role of Membrane Composition (e.g., lipid rafts, gangliosides) in Beta-Amyloid (15-36) Interactions
The composition of the cell membrane plays a crucial role in mediating the interaction with Aβ peptides. Specific lipid components and microdomains, such as lipid rafts and gangliosides, have been identified as key players in Aβ aggregation and membrane disruption.
Lipid Rafts: These are dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids. acs.orgnih.gov Lipid rafts are believed to be the primary sites for the production of Aβ from its precursor protein (APP) and also serve as platforms for Aβ aggregation. nih.govnih.gov The unique lipid environment of rafts, particularly the high cholesterol content, can modulate the interaction of Aβ with the membrane. frontiersin.orgfrontiersin.org Cholesterol can influence the partitioning of Aβ into the membrane and its subsequent aggregation. frontiersin.orgmdpi.com Some studies suggest that cholesterol can either promote or inhibit Aβ aggregation at the membrane, depending on various factors. frontiersin.org
Gangliosides: These are sialic acid-containing glycosphingolipids that are particularly abundant in neuronal membranes and are major components of lipid rafts. nih.govmdpi.com The ganglioside GM1 has been extensively studied for its role in Aβ interactions. Aβ peptides can bind to GM1 clusters on the cell surface, which can induce a conformational change in the peptide from a random coil to a β-sheet structure, a critical step in amyloid fibril formation. frontiersin.orgmdpi.com The interaction between Aβ and GM1 is thought to be an early event in the pathological cascade of Alzheimer's disease. frontiersin.org However, some research also indicates that certain gangliosides might inhibit Aβ aggregation by forming complexes with the peptide. rsc.org
Table 2: Influence of Membrane Components on Aβ Interaction
| Membrane Component | Role in Aβ Interaction | References |
|---|---|---|
| Lipid Rafts | Promote Aβ production and aggregation. nih.govnih.gov | frontiersin.org, acs.org, nih.gov, nih.gov |
| Cholesterol | Modulates Aβ partitioning and aggregation within membranes. frontiersin.orgmdpi.com | frontiersin.org, frontiersin.org, mdpi.com |
| Gangliosides (e.g., GM1) | Induce conformational changes in Aβ, promoting β-sheet formation and aggregation. frontiersin.orgmdpi.com Can also inhibit aggregation under certain conditions. rsc.org | frontiersin.org, mdpi.com, rsc.org |
Interaction with Other Biomolecules in Model Systems
Co-aggregation with Full-Length Beta-Amyloid and Other Fragments
The process of amyloid plaque formation is complex and can involve the interaction and co-aggregation of different Aβ isoforms and fragments. While Aβ(1-42) is considered the most aggregation-prone and neurotoxic species, other fragments can modulate its aggregation behavior. aging-us.com
The co-aggregation of different Aβ species can lead to the formation of structurally distinct amyloid fibrils, which may have different pathological properties. For example, the interaction between Aβ and another amyloidogenic protein, α-synuclein (associated with Parkinson's disease), can lead to the formation of co-assembled oligomers. frontiersin.org This cross-talk between different amyloid proteins could be a factor in the overlapping pathologies observed in some neurodegenerative diseases.
Binding to Chaperone Proteins and Other Modulators of Aggregation
The aggregation of Aβ is a tightly regulated process in the healthy brain, with a variety of molecules, including chaperone proteins, acting to prevent the formation of toxic aggregates. Chaperones are proteins that assist in the proper folding of other proteins and can prevent their misfolding and aggregation.
Several chaperone proteins have been shown to interact with Aβ and modulate its aggregation. For example, Hsp70 and Hsp90 can bind to Aβ oligomers and prevent their further growth. mdpi.com The small heat shock protein αB-crystallin has also been shown to inhibit the elongation of Aβ amyloid fibrils. tum.de Another chaperone, DNAJB6, is an efficient suppressor of amyloid formation by various peptides, including Aβ. acs.org These chaperones can interfere with different stages of the Aβ aggregation pathway, from primary nucleation to fibril elongation. rsc.org
In addition to chaperones, other molecules can also modulate Aβ aggregation. For instance, certain naturally occurring compounds, such as flavonoids like quercetin (B1663063) and myricetin, have been shown to inhibit Aβ aggregation and disaggregate pre-formed fibrils. mdpi.com Peptides designed to mimic or interfere with the Aβ aggregation process, known as β-sheet breaker peptides, have also been explored as potential therapeutic agents. portlandpress.com
Table 3: Modulators of Beta-Amyloid Aggregation
| Modulator Type | Examples | Mechanism of Action | References |
|---|---|---|---|
| Chaperone Proteins | Hsp70, Hsp90, αB-crystallin, DNAJB6 | Bind to Aβ monomers or oligomers, preventing further aggregation. mdpi.comtum.deacs.org | mdpi.com, acs.org, rsc.org, tum.de |
| Natural Compounds | Quercetin, Myricetin | Inhibit aggregation and disrupt mature fibrils. mdpi.com | mdpi.com |
| Peptide Inhibitors | β-sheet breaker peptides | Interfere with β-sheet formation and fibrillogenesis. portlandpress.com | portlandpress.com |
Beta-Amyloid (15-36) Interactions with Subcellular Components in Research Models
The toxic effects of Aβ are not limited to the cell surface; Aβ can also interact with various subcellular components, particularly mitochondria, leading to cellular dysfunction.
Aβ has been found to accumulate within mitochondria in various experimental models, including cell cultures, transgenic mice, and postmortem human brain tissue. nih.govmdpi.com The entry of Aβ into mitochondria is thought to occur through the translocase of the outer membrane (TOM) and translocase of the inner membrane (TIM) complexes. frontiersin.org
Once inside the mitochondria, Aβ can exert its toxic effects through several mechanisms:
Impairment of the Electron Transport Chain: Aβ can interact with and inhibit the activity of components of the electron transport chain, particularly complex I and complex IV, leading to decreased ATP production and increased production of reactive oxygen species (ROS). mdpi.comfrontiersin.org
Interaction with Mitochondrial Proteins: Aβ can bind to mitochondrial proteins, such as Aβ-binding alcohol dehydrogenase (ABAD), which can exacerbate mitochondrial stress and contribute to cell death. nih.gov
Disruption of Mitochondrial Dynamics: Aβ has been shown to interfere with the normal processes of mitochondrial fission and fusion, leading to fragmented and dysfunctional mitochondria. frontiersin.org
The accumulation of Aβ within mitochondria and the subsequent mitochondrial dysfunction are considered early and critical events in the pathogenesis of Alzheimer's disease. nih.gov
Based on the conducted research, there is a significant lack of specific scientific information focusing exclusively on the Beta-Amyloid (15-36) fragment. The vast majority of available research investigates the broader Beta-Amyloid peptides, primarily Aβ(1-40) and Aβ(1-42), or other specific fragments such as Aβ(25-35).
The detailed molecular interactions, including mitochondrial association, induction of dysfunction, and perturbations of the endoplasmic reticulum and proteostasis network, are extensively documented for these more commonly studied forms of Beta-Amyloid. However, these findings cannot be directly and accurately attributed to the specific Beta-Amyloid (15-36) fragment without dedicated research on this particular peptide.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided, as the specific data for Beta-Amyloid (15-36) is not present in the current body of scientific literature found. The creation of such an article would require extrapolation and assumptions not supported by direct evidence, which would compromise the scientific accuracy and integrity of the content.
Cellular and Molecular Pathomechanisms of Beta Amyloid 15 36 in Model Systems
Induction of Oxidative Stress by Beta-Amyloid (15-36) in In Vitro and In Vivo (Non-Human) Models
No specific studies detailing the induction of oxidative stress by the Beta-Amyloid (15-36) fragment were identified. Research on oxidative stress induced by beta-amyloid peptides typically investigates longer fragments like Aβ(1-42) or the toxic fragment Aβ(25-35). mdpi.comresearchgate.net
Neuroinflammatory Responses Mediated by Beta-Amyloid (15-36) in Research Models
There is a lack of research specifically investigating the neuroinflammatory responses mediated by the Beta-Amyloid (15-36) fragment in in vitro or in vivo models. Studies on neuroinflammation generally focus on the ability of Aβ(1-42) and other larger fragments to activate microglia and astrocytes.
Disruption of Calcium Homeostasis and Ion Channel Activity by Beta-Amyloid (15-36) Aggregates
No direct evidence was found to describe the disruption of calcium homeostasis or ion channel activity specifically by aggregates of Beta-Amyloid (15-36). The "amyloid channel hypothesis" and studies on calcium dysregulation are centered on oligomers of full-length Aβ peptides or fragments like Aβ(25-35), which are known to form pores in cellular membranes. nih.gov
Synaptic Dysfunction and Alterations in Neuronal Plasticity in In Vitro and Animal Models
Specific data on synaptic dysfunction and alterations in neuronal plasticity induced by the Beta-Amyloid (15-36) fragment are not available in the current body of scientific literature. Research in this area has concentrated on how soluble oligomers of Aβ(1-42) impair synaptic functions. nih.gov
Advanced Methodologies for Studying Beta Amyloid 15 36 in Research
Spectroscopic Techniques for Conformational and Aggregation Analysis
Spectroscopic methods are indispensable for probing the secondary structure and aggregation state of Beta-Amyloid (15-36) in solution. These techniques provide insights into the peptide's conformational transitions, which are critical events in the amyloidogenic pathway.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of peptides like Beta-Amyloid (15-36). jasco-global.com The far-ultraviolet (UV) region of the CD spectrum, typically between 190 and 250 nm, is particularly sensitive to the peptide backbone conformation. nih.gov Changes in the CD signal can indicate transitions between random coil, alpha-helical, and beta-sheet structures, which are central to the process of amyloid formation. jasco-global.com
Studies on related amyloid-beta fragments have demonstrated the utility of CD spectroscopy. For instance, investigations into Aβ(1-40) have shown that the peptide can adopt an alpha-helical conformation between residues 15 and 36 in a membrane-mimicking environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govnih.gov Furthermore, time-dependent CD studies on Aβ(1-40) have revealed a gradual shift from a random coil or alpha-helical structure to a beta-sheet-rich conformation upon incubation, a hallmark of amyloid aggregation. ox.ac.ukdoi.org This transition is characterized by a shift in the CD spectrum, with a minimum around 197 nm moving to longer wavelengths. ox.ac.uk
Deconvolution of CD spectra allows for the quantification of different secondary structural elements. For example, in the presence of certain lipids, the alpha-helical content of Aβ(1-40) can increase dramatically from approximately 5% to over 30%, with a corresponding decrease in beta-sheet content. ox.ac.uk This highlights the influence of the local environment on the conformational landscape of the peptide.
Table 1: Secondary Structure Content of Aβ(1-40) in Different Environments Determined by CD Spectroscopy
| Environment | α-Helix (%) | β-Sheet (%) |
|---|---|---|
| Neutral Membranes | ~5 | ~60 |
| Negatively Charged Vesicles | >30 | ~37 |
Data derived from studies on Aβ(1-40) which includes the (15-36) sequence. ox.ac.uk
Fluorescence Spectroscopy (e.g., Thioflavin T, intrinsic fluorescence)
Fluorescence spectroscopy offers sensitive methods for detecting amyloid aggregation. This can be achieved using extrinsic dyes like Thioflavin T (ThT) or by monitoring the intrinsic fluorescence of the peptide. rjsocmed.com
Thioflavin T (ThT) Fluorescence: ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-beta-sheet structure of amyloid fibrils. mdpi.comtandfonline.com When unbound, ThT has a weak fluorescence emission maximum around 440-445 nm. nih.gov Upon binding to amyloid aggregates, the emission maximum shifts to approximately 482-485 nm, and the fluorescence intensity increases dramatically. nih.govroyalsocietypublishing.orgnih.gov This property makes ThT a widely used tool for real-time monitoring of fibrillization kinetics. mdpi.comnih.gov However, it's important to note that ThT primarily detects mature fibrils and may not be as sensitive to early-stage oligomeric aggregates. acs.org The optimal concentration of ThT for assays can vary depending on the specific amyloid peptide and its concentration. royalsocietypublishing.orgnih.gov
Intrinsic Fluorescence: The intrinsic fluorescence of amyloid peptides arises from aromatic amino acid residues (Phenylalanine, Tyrosine, and Tryptophan) and structural changes during aggregation. rjsocmed.com The transition from alpha-helical to cross-β-sheet structures can lead to changes in the intrinsic fluorescence emission. rjsocmed.com In recent years, a blue-green intrinsic fluorescence has been observed in various amyloid fibrils, even those lacking aromatic residues. aimspress.com This phenomenon, with emission in the 400-700 nm range, is thought to be related to the extensive network of hydrogen bonds within the β-sheet structure, leading to an expansion of electronic delocalization. aimspress.commdpi.com This structure-specific fluorescence provides a label-free method to study amyloid aggregation. aimspress.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for providing atomic-resolution structural information on amyloid peptides in both solution and solid states. nih.govjst.go.jp
Solution NMR: Solution NMR studies have been instrumental in characterizing the monomeric and early oligomeric states of amyloid-beta peptides. For Aβ(1-40), solution NMR has shown that in a membrane-like environment, the region encompassing residues 15-36 can form an alpha-helical structure. nih.govnih.gov In aqueous solution, the monomeric peptide is largely disordered. nih.govacs.org NMR can also probe the dynamics of the peptide, revealing flexibility and transient structures that may be precursors to aggregation. acs.org Techniques like 15N spin relaxation can provide insights into the reorientational dynamics of the peptide at a residue-specific level. acs.org
Solid-State NMR (ssNMR): ssNMR is essential for determining the structure of insoluble amyloid fibrils. nih.gov It has been used to establish that amyloid fibrils possess a "cross-β" structure, where β-strands run perpendicular to the fibril axis. pnas.orgpnas.org ssNMR studies on fragments like Aβ(10-35) and full-length Aβ have revealed a parallel, in-register alignment of the β-sheets. nih.govpnas.org This means that identical residues from adjacent peptide molecules are aligned with each other. pnas.org Furthermore, ssNMR can identify which specific residues are involved in β-strands versus turns or disordered regions. For Aβ(1-40) fibrils, residues 12-24 and 30-40 form β-strands, connected by a bend region around residues 25-29. pnas.org The high degree of structural order in these fibrils is evidenced by the narrow linewidths observed in 2D NMR spectra. acs.org
Table 2: Key Structural Features of Aβ Fibrils Revealed by NMR
| Technique | Finding | Reference(s) |
|---|---|---|
| Solution NMR | Residues 15-36 can form an α-helix in membrane-like environments. | nih.govnih.gov |
| Solid-State NMR | Fibrils have a cross-β structure with parallel, in-register β-sheets. | nih.govpnas.org |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are valuable for analyzing the secondary structure of amyloid peptides.
Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is sensitive to the secondary structure of proteins through the analysis of the amide I band (primarily C=O stretching vibrations). aip.orgacs.org The formation of β-sheets in amyloid aggregates is characterized by a strong, narrow absorption band typically between 1615 and 1630 cm⁻¹. acs.org This is a lower frequency compared to typical β-sheets, which is attributed to the large and highly ordered nature of amyloid β-sheets. acs.org Two-dimensional IR (2D-IR) spectroscopy can provide even more detailed structural information, including insights into the size of amyloid aggregates and the presence of mobile water molecules within the fibril structure. aip.orgpnas.org
Raman Spectroscopy: Raman spectroscopy provides a molecular fingerprint of a sample and is sensitive to protein secondary structure. nih.gov The amide I band in the Raman spectrum, typically around 1660-1670 cm⁻¹, is indicative of β-sheet content. rsc.org Raman spectroscopy can be used to distinguish between different amyloid fibril polymorphs and can provide residue-level structural information. nih.gov Resonance Raman spectroscopy (RRS), where the excitation laser wavelength is tuned to match an electronic transition of the molecule, can be used to selectively enhance the signals from specific components, such as metal-bound amyloid species. imrpress.commdpi.com
Microscopy Techniques for Morphological and Spatial Characterization
Microscopy techniques are crucial for visualizing the morphology and spatial arrangement of Beta-Amyloid (15-36) aggregates, from early oligomers to mature fibrils.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the surface topography of amyloid aggregates at the nanoscale. biophysics.orgnih.gov AFM can be performed in both air and liquid, enabling the study of aggregation processes in real-time. nih.govmdpi.com
AFM studies have revealed the morphological evolution of amyloid-beta peptides from small, spherical oligomers to protofibrils and eventually to mature, elongated fibrils. nih.govbiophysics.org The diameters of these fibrils typically range from 6 to 8 nm. nih.gov High-speed AFM (HS-AFM) has been particularly insightful, allowing for the direct observation of fibril growth and the dynamics of oligomer interactions. mdpi.com For example, HS-AFM has been used to visualize the interaction between different-sized Aβ oligomers. mdpi.com AFM can also reveal the periodicities within fibril structures; for instance, periodicities of ~10 nm for protofibrils and ~36 nm for fibrils composed of two twisted protofibrils have been observed. researchgate.net
Table 3: Morphological Features of Amyloid Aggregates Observed by AFM
| Aggregate Type | Typical Morphology | Size Range | Reference(s) |
|---|---|---|---|
| Oligomers | Spherical particles | Few to hundreds of nanometers | biophysics.org |
| Protofibrils | Thin, flexible filaments | ~10 nm periodicity | researchgate.net |
Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM)
Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for visualizing the morphology and high-resolution structure of amyloid assemblies.
Transmission Electron Microscopy (TEM): In studies of Beta-Amyloid (Aβ) fragments, TEM is widely used to characterize the morphology of aggregated species. Samples are typically adsorbed onto a carbon-coated grid and negatively stained with heavy metal salts (e.g., uranyl acetate) to enhance contrast. pnas.org This method allows for the direct visualization of fibrillar structures, revealing their length, width, and tendency to associate into larger bundles. For the Aβ(15-36) fragment, TEM would be employed to confirm the formation of amyloid-like fibrils under specific in vitro conditions (e.g., pH, temperature, concentration). The resulting images can show long, unbranched fibers, although some studies on full-length Aβ have reported variations in fibril diameter from 50 to 300 angstroms. semanticscholar.org This morphological analysis is often a qualitative endpoint in aggregation assays.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology by enabling the determination of near-atomic resolution structures of biomolecules in a vitrified, near-native state. In the context of Aβ(15-36), which constitutes a significant portion of the fibril core, cryo-EM provides unparalleled insight into the protofilament architecture. pnas.orgpnas.org Recent high-resolution cryo-EM studies on full-length Aβ42 fibrils have revealed that residues within the 15-42 segment adopt specific, repeating conformations, such as an "S-shaped" fold. pnas.org These structures are built from stacked peptide units forming cross-β sheets, where the β-strands run perpendicular to the fibril axis. mdpi.com Cryo-EM can resolve the intricate details of how Aβ(15-36) peptides would pack against each other, including the specific side-chain interactions that stabilize the fibril core. schroderlab.org This technique has been instrumental in identifying distinct fibril polymorphs, which may arise from different assembly conditions or cellular environments. nih.govucl.ac.uk
| Technique | Primary Application for Aβ(15-36) | Key Findings from Related Aβ Studies | Resolution |
|---|---|---|---|
| Transmission Electron Microscopy (TEM) | Qualitative morphological analysis of fibrils (length, width, bundling). | Confirms the formation of amyloid-like fibers with typical diameters of 5-10 nm. pnas.org | Nanometer scale (morphology) |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural determination of protofilaments and fibril polymorphs. | Reveals S-shaped or J-shaped conformations of peptide backbones within the fibril core. pnas.orgmdpi.com Identifies specific inter- and intra-sheet contacts. | Near-atomic (<5 Å) |
Super-Resolution and Live-Cell Imaging in Cellular Models
Studying the behavior of Aβ(15-36) within a cellular context provides crucial information about its pathological interactions. Super-resolution microscopy and live-cell imaging overcome the diffraction limit of conventional microscopy, allowing for nanoscale visualization of peptide aggregates in cellular models. researchgate.netnih.gov
Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) microscopy and direct Stochastic Optical Reconstruction Microscopy (dSTORM) enable imaging of Aβ aggregates with a resolution down to tens of nanometers. researchgate.netnih.gov In cellular models, such as the human neuroblastoma cell line SH-SY5Y, these methods can be used to visualize the uptake and intracellular localization of exogenously applied, fluorescently-labeled Aβ(15-36). researchgate.net Studies on full-length Aβ have shown that aggregates can be resolved as distinct spherical or elongated species, with sizes that can be precisely quantified. researchgate.net This allows researchers to distinguish between small oligomers and larger fibrillar structures within different cellular compartments, such as endosomes or lysosomes.
Live-Cell Imaging: Live-cell imaging allows for the dynamic tracking of Aβ(15-36) aggregation and its effects on cellular processes in real-time. acs.orgnih.gov By transfecting cells with constructs encoding for Aβ fragments tagged with fluorescent proteins, or by using amyloid-binding fluorescent dyes like Thioflavin T, researchers can monitor the formation of inclusions over time. oup.com This approach can reveal the kinetics of aggregation within living cells and correlate the presence of aggregates with downstream events like mitochondrial dysfunction or synaptic protein loss. nih.gov For instance, studies have tracked the elongation rate of Aβ aggregates on the cell membrane, finding it to be significantly faster than in solution. acs.org
Biochemical and Biophysical Assays for Quantitative Analysis
A suite of biochemical and biophysical assays is essential for the quantitative characterization of the Aβ(15-36) aggregation process and the different species that are formed.
Aggregation Kinetics Assays (e.g., turbidity, light scattering)
Monitoring the aggregation of Aβ(15-36) over time provides kinetic parameters that are fundamental to understanding its assembly mechanism.
Turbidity Assays: Turbidity measurement is a straightforward method to follow the bulk aggregation of peptides. nih.gov As Aβ(15-36) monomers assemble into larger, insoluble aggregates, the solution becomes more turbid, causing increased light scattering. researchgate.net This change can be monitored by measuring the absorbance (optical density) of the solution at a wavelength where the peptide does not absorb, typically between 350 and 400 nm. researchgate.net The resulting kinetic profile is often sigmoidal, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). anu.edu.au
Dynamic Light Scattering (DLS): DLS is a more sophisticated light scattering technique that measures the size distribution of particles in a solution. plos.org It works by analyzing the temporal fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. DLS can be used to follow the growth of Aβ(15-36) aggregates, providing quantitative data on the change in the average hydrodynamic radius of the species in solution over time. pnas.orgnih.gov This allows for the detection of early-stage oligomers and their progression into larger protofibrils and fibrils.
| Assay | Principle | Information Obtained for Aβ(15-36) | Typical Use |
|---|---|---|---|
| Turbidity | Measures light scattering from bulk aggregate formation. nih.gov | Overall aggregation kinetics (lag time, growth rate). | Screening for inhibitors/promoters of aggregation. |
| Dynamic Light Scattering (DLS) | Measures particle size distribution from fluctuations in scattered light. plos.org | Changes in hydrodynamic radius over time; detection of different aggregate populations. | Detailed analysis of early and late aggregation stages. pnas.org |
Size Exclusion Chromatography (SEC) and Analytical Ultracentrifugation (AUC)
Separating and characterizing the heterogeneous mixture of species formed during aggregation is critical.
Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating molecules based on their size. nih.gov It is widely used to isolate and quantify different Aβ oligomeric species. nih.govjneurosci.org A solution containing Aβ(15-36) aggregates is passed through a column packed with a porous resin. Larger aggregates are excluded from the pores and elute first, while smaller species like monomers and dimers enter the pores and have a longer retention time. pnas.org By collecting and analyzing the fractions, researchers can determine the distribution of monomers, dimers, trimers, and higher-order oligomers at different time points of the aggregation process. nih.gov
Analytical Ultracentrifugation (AUC): AUC provides detailed information about the size, shape, and mass of macromolecules in solution by monitoring their sedimentation in a strong centrifugal field. mdpi.comceitec.cz In a sedimentation velocity experiment, the rate at which Aβ(15-36) species move through the solvent is measured, yielding a distribution of sedimentation coefficients. This allows for the high-resolution separation of different oligomeric states and provides insights into their shape and stoichiometry. nih.gov AUC is particularly valuable for characterizing transient or non-covalent interactions and assessing the homogeneity of a peptide preparation. acs.orgbiorxiv.org
Cross-linking and Immunoblotting for Oligomer Detection
Detecting low-abundance and metastable oligomers often requires methods to stabilize them before analysis.
Cross-linking: Chemical cross-linking is used to covalently stabilize non-covalent oligomeric assemblies of Aβ(15-36). A common method is Photo-Induced Cross-linking of Unmodified Proteins (PICUP), which uses a photosensitizer and a catalyst to generate reactive species that form covalent bonds between nearby peptide molecules. nih.gov This effectively "freezes" the oligomers in their assembled state, preventing their dissociation during subsequent analysis. Research has identified that cross-linking of Aβ42 by the enzyme transglutaminase is largely specific for the region between glutamine-15 (Q15) and lysine-28 (K28), highlighting the importance of this sequence in oligomer contacts. brightfocus.org
Immunoblotting (Western Blotting): Following cross-linking and separation by SDS-PAGE, immunoblotting is used to detect the stabilized oligomers. The separated species are transferred to a membrane and probed with antibodies that recognize the Aβ sequence. This allows for the visualization of a "ladder" of bands corresponding to monomers, dimers, trimers, and so on. nih.govfrontiersin.org This combination of techniques is a standard method for confirming the presence and size distribution of low-molecular-weight oligomers in both synthetic preparations and biological samples. researchgate.net
In Vitro and Ex Vivo Experimental Model Systems
The study of Aβ(15-36) relies on various experimental models that recapitulate aspects of its behavior in a biological environment.
In Vitro Models:
Cell-Free (Biochemical) Systems: The most fundamental in vitro model involves incubating synthetic Aβ(15-36) peptide in a buffered solution to study its intrinsic aggregation properties. nih.gov These assays, often monitored by techniques like turbidity or ThT fluorescence, are essential for screening potential aggregation inhibitors and for fundamental biophysical characterization. mdpi.com
Cellular Models: Immortalized cell lines, particularly those of neuronal origin like the human neuroblastoma SH-SY5Y line, are widely used. frontiersin.org In these models, synthetic Aβ(15-36) is typically added to the cell culture medium to study its effects on cell viability, neurite morphology, tau phosphorylation, and other cellular pathways. frontiersin.org Primary neuronal cultures, derived directly from rodent brain tissue, offer a more physiologically relevant system for studying the synaptotoxic effects of Aβ fragments. acs.org
Ex Vivo Models:
Organotypic Brain Slice Cultures: This model bridges the gap between dissociated cell cultures and in vivo animal models. nih.gov Thin slices of brain tissue, often from the hippocampus, are maintained in culture for extended periods. These slices preserve the complex three-dimensional cytoarchitecture and synaptic connectivity of the brain. nih.gov They can be used to study the processing of amyloid precursor protein (APP) and the secretion of Aβ peptides in a native tissue environment. Furthermore, exogenous Aβ(15-36) can be applied to these slices to investigate its impact on synaptic plasticity (e.g., long-term potentiation) and neuronal health in an intact neural circuit. mdpi.com
Neuronal and Glial Cell Culture Models
The use of primary neuronal and glial cell cultures, as well as immortalized cell lines, is a cornerstone of neurodegenerative disease research. mdpi.commdpi.com These models allow for the detailed investigation of cellular and molecular responses to specific amyloid-beta peptides. In this context, such cultures would be instrumental in elucidating the direct effects of the Beta-Amyloid (15-36) fragment on neuronal health and glial activity.
However, a review of current scientific literature indicates that research using these models has predominantly focused on the full-length Aβ peptides, such as Aβ(1-40) and Aβ(1-42), or other specific fragments like Aβ(25-35). mdpi.comnih.gov Studies on these peptides have investigated effects on cell viability, neurite degeneration, tau protein hyperphosphorylation, and the activation of inflammatory pathways in microglia and astrocytes. mdpi.comnih.govelifesciences.org At present, specific research detailing the application of Beta-Amyloid (15-36) to neuronal or glial cell cultures to observe its unique impact is not prominently available in published studies.
Artificial Membrane Systems and Liposomes
Artificial membrane systems and liposomes provide a simplified, controlled environment to study the biophysical interactions between amyloid peptides and the cell membrane, a critical aspect of Aβ-induced toxicity. mdpi.comnih.gov These models allow researchers to control lipid composition, charge, and curvature to mimic different aspects of the neuronal membrane.
While direct experimental studies on the isolated Beta-Amyloid (15-36) fragment are limited, research on the full-length Aβ(1-40) peptide has provided insights into the conformational behavior of the 15-36 region.
Structural Conformation: In the presence of sodium dodecyl sulfate (SDS) micelles, which serve as a mimic for the cell membrane environment, the solution structure of Aβ(1-40) reveals that the segment encompassing residues 15-36 adopts an α-helical conformation. nih.gov This region features a distinct kink or hinge around residues 25-27. nih.gov
Computational Modeling: Computational studies have proposed a model where the Aβ(15-36) sequence, as part of the larger Aβ40 peptide, forms an α-helix that is capable of spanning the plasma membrane. uni-duesseldorf.de This suggests a potential mechanism for how the peptide might insert into and disrupt neuronal membranes.
These findings highlight that the 15-36 region is structurally dynamic and can adopt helical structures upon interaction with lipid environments, a key step that may precede aggregation or membrane disruption.
| Model System | Peptide Context | Observed Conformation of (15-36) Region | Reference |
| Sodium Dodecyl Sulfate (SDS) Micelles | Aβ(1-40) | α-helix with a hinge at residues 25-27 | nih.gov |
| Computational Model (Plasma Membrane) | Aβ40 | Transmembrane α-helix | uni-duesseldorf.de |
This table summarizes the observed structural characteristics of the Beta-Amyloid (15-36) region within larger Aβ peptides when interacting with model membrane systems.
Brain Slice Preparations and Organotypic Cultures
Brain slice preparations and organotypic cultures offer a sophisticated ex vivo model that preserves the complex three-dimensional cytoarchitecture of the brain, including intact neural circuits and glial cell populations. f1000research.comfrontiersin.org These models are invaluable for studying the effects of amyloid peptides in a more physiologically relevant context than dissociated cell cultures. nih.govnih.gov They allow for the investigation of synaptic dysfunction, neuroinflammation, and the propagation of pathology within an existing tissue structure. nih.gov
These culture systems are widely used to study the effects of applying exogenous Aβ peptides or to monitor the development of amyloid pathology in slices from transgenic animal models. f1000research.comfrontiersin.org However, similar to cell culture models, the current body of published research on organotypic cultures focuses primarily on the full-length Aβ peptides or established toxic fragments. A specific examination of the effects of the Beta-Amyloid (15-36) fragment in brain slice preparations or organotypic cultures has not been identified in the reviewed scientific literature.
Comparative Analysis of Beta Amyloid 15 36 with Other Beta Amyloid Fragments
Differential Aggregation Kinetics and Structural Polymorphism Among Beta-Amyloid Fragments
The aggregation of Beta-Amyloid into soluble oligomers and insoluble fibrils is a central event in Alzheimer's disease pathogenesis. Different Aβ fragments display varied propensities for aggregation and can form a range of structurally distinct aggregates, a phenomenon known as polymorphism.
The Aβ(15-36) fragment encompasses a significant portion of the peptide's central hydrophobic core and the critical turn region, which are structurally essential for fibril formation. While fragments containing this core, such as Aβ(16-34), are capable of forming typical amyloid fibrils, shorter peptides from the central region, like Aβ(21-30), remain monomeric and unstructured. nih.gov This highlights the importance of the flanking hydrophobic residues included in the 15-36 sequence for driving self-assembly. nih.gov
Structural studies of homologous fragments, like the Aβ(17-36) dodecamer, reveal a tendency to form β-hairpin structures, which are considered key intermediates in the formation of toxic oligomers. acs.org The aggregation kinetics of any Aβ peptide is highly dependent on its concentration and follows a nucleation-dependent pathway, beginning with a thermodynamically unfavorable lag phase where monomers form nuclei, followed by a rapid elongation phase. mdpi.com The structural polymorphism of Aβ is significant, as different fibril structures can arise even under the same experimental conditions, potentially leading to different pathological outcomes. pnas.org The full-length Aβ42 isoform aggregates much more rapidly than Aβ40, a difference attributed to the two additional hydrophobic residues at its C-terminus, which facilitate the formation of a critical β-hairpin structure that stabilizes intermolecular β-sheets. bmbreports.orgnih.gov
| Aβ Fragment | Primary Structural Propensity | Known Aggregation Behavior | Polymorphism |
|---|---|---|---|
| Aβ (1-40) | Less prone to form β-hairpin compared to Aβ42. nih.gov | Aggregates more slowly than Aβ42. bmbreports.orgnih.gov | Forms polymorphic fibrils. pnas.org |
| Aβ (1-42) | Higher propensity to form toxic oligomers and β-hairpin structures. nih.gov | Aggregates rapidly; a major component of early plaques. bmbreports.orgnih.gov | Forms distinct straight and spiral fibril morphomers. pnas.org |
| Aβ (15-36) (Inferred) | Contains central hydrophobic core and turn region; likely forms β-hairpins. nih.govacs.org | Expected to aggregate, as it contains the key hydrophobic domains necessary for self-assembly. nih.gov | Likely exhibits polymorphism, a general feature of amyloid peptides. mdpi.com |
| Aβ (25-35) | Highly amyloidogenic central fragment. | Rapidly forms β-sheet structures and aggregates. | Forms various aggregate morphologies. |
Distinct Cellular and Molecular Effects of Beta-Amyloid (15-36) Compared to Full-Length Aβ and Other Variants
While direct cellular studies on the isolated Aβ(15-36) fragment are limited, its effects can be inferred from its central role in the structure of full-length Aβ oligomers, which are widely recognized as the primary neurotoxic species. wikipedia.org The aggregation process, driven by hydrophobic regions contained within the 15-36 sequence, leads to the formation of soluble oligomers that mediate synaptic and cellular damage. acs.org
The neurotoxic effects of Aβ oligomers are multifaceted, leading to various cellular metabolic disorders. nih.gov These soluble aggregates can form pore-like structures in cell membranes, disrupting calcium homeostasis and leading to excitotoxicity. This influx of calcium can trigger further cellular stress and reduce metabolic activity. mdpi.com Aβ oligomers also induce mitochondrial dysfunction, activate signaling pathways that lead to oxidative stress, and can ultimately trigger programmed cell death. nih.govsemanticscholar.org Synaptic dysfunction is a primary consequence of Aβ toxicity, with soluble oligomers inhibiting long-term potentiation (LTP), a key cellular mechanism for memory formation. In contrast, N-terminally truncated fragments such as Aβ(11-42) and Aβ(17-42) have been shown to have comparable neurotoxicity to each other, though their fibril formation rates differ from full-length Aβ42. acs.org
| Aβ Species | Primary Toxic Form | Key Cellular Effects | Impact on Synaptic Plasticity |
|---|---|---|---|
| Full-Length Aβ (e.g., Aβ42) | Soluble Oligomers wikipedia.org | Membrane disruption, Ca2+ dysregulation, mitochondrial failure, oxidative stress. nih.govmdpi.com | Inhibits Long-Term Potentiation (LTP). |
| Aβ (15-36) (Inferred) | Likely forms toxic oligomers due to its core hydrophobic structure. nih.govacs.org | Expected to contribute to the cellular effects seen with full-length Aβ oligomers. | Presumed to be a key contributor to the inhibition of LTP. |
| N-Terminal Fragments (e.g., Aβ11-42) | Oligomers and Protofibrils. acs.org | Demonstrate neurotoxicity, though aggregation dynamics differ from Aβ1-42. acs.org | Contributes to neuronal dysfunction. |
| Aβ Monomers | Generally considered non-toxic at physiological concentrations. | May have physiological roles; toxicity is associated with aggregation. mdpi.com | Does not inhibit LTP in monomeric form. |
Synergistic or Antagonistic Interactions in Mixed Beta-Amyloid Peptide Systems
Conversely, antagonistic interactions are also possible. Some peptide fragments can bind to growing fibrils and "cap" them, preventing further elongation. It is also hypothesized that certain fragments could interfere with the formation of toxic oligomers by sequestering monomers into non-toxic aggregate forms. For example, studies involving Aβ and the protein tau, another key player in Alzheimer's, have shown both synergistic and antagonistic effects on neuronal function. semanticscholar.orgnih.gov Subthreshold doses of soluble tau can synergistically enhance Aβ-dependent inhibition of LTP, while in other contexts, the two proteins can have opposing effects on long-term depression (LTD). nih.gov The presence of post-translationally modified Aβ variants, such as pyroglutamate-3 Aβ, can also act as potent seeds, triggering the deposition of wild-type Aβ. nih.gov The ultimate pathological outcome in the brain is therefore dependent on the complex interplay between the various Aβ species present.
| Fragment/Variant | Interaction Type | Mechanism | Outcome |
|---|---|---|---|
| Aβ (15-36) (Hypothesized) | Synergistic | May act as a nucleation "seed" for full-length Aβ aggregation. | Accelerated fibril formation. |
| Pyroglutamate-3 Aβ (pyroE3-Aβ) | Synergistic | Acts as a potent cross-seed for wild-type Aβ aggregation. nih.gov | Enhanced deposition and stability of plaques. nih.gov |
| Other Aβ Fragments (Hypothesized) | Antagonistic | May cap fibril ends, preventing elongation, or alter the aggregation pathway. | Inhibition of fibril growth or formation of less toxic species. |
| Aβ and Tau | Synergistic & Antagonistic | Aβ can drive tau pathology; both can have combined toxic effects on mitochondria and synaptic function. semanticscholar.orgnih.gov | Complex modulation of neuronal dysfunction and toxicity. nih.gov |
Theoretical Models and Computational Approaches in Beta Amyloid 15 36 Research
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Prediction
Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to explore the conformational landscape of the Aβ(15-36) peptide. These simulations model the physical movements of atoms and molecules over time, allowing researchers to predict how the peptide folds and interacts with its environment.
Studies on fragments containing or overlapping with the 15-36 sequence reveal a complex and dynamic structural behavior. While linear parallel β-sheets are considered unlikely for this fragment due to the polar region in its middle, a more stable conformation has been proposed through extensive simulations. nih.gov MD simulations on the highly related Aβ(16-35) fragment suggest that it can form a bent, double-layered hairpin-like structure. nih.gov This "hook" conformation is stabilized by an intramolecular salt bridge between the side chains of Aspartic Acid at position 23 (D23) and Lysine at position 28 (K28). nih.gov This hairpin structure is considered a critical feature that can promote the formation of larger oligomers. mdpi.com
The Aβ(15-36) sequence contains several regions identified as being highly prone to aggregation. These include the central hydrophobic core (residues 16-20) and a second central region (residues 29-35). tandfonline.com MD simulations have shown that these areas are responsible for potent intermolecular forces that drive monomer-monomer interactions. tandfonline.com Further computational work has highlighted the importance of intrastrand hydrogen bonds, specifically between Isoleucine-31 and Valine-36, in stabilizing the β-hairpin structures that are precursors to aggregation. mdpi.com
| Key Structural Motif | Residues Involved (within Aβ 15-36) | Computational Finding | Source |
| Bent Hairpin-like "Hook" | Turn region around D23, stabilized by D23-K28 salt bridge | A stable conformation proposed for the Aβ(16-35) fragment, avoiding unstable linear sheets. | nih.gov |
| Central Hydrophobic Core (CHC) | QKLVFFA ED (Residues 15-22) | A primary region driving strong intermolecular forces and monomer-monomer interaction. | tandfonline.com |
| Second Central Region | AIIGLMV (Residues 29-35) | A secondary region identified as highly aggregation-prone. | tandfonline.com |
| C-terminal β-hairpin | I31-V36 | Intrastrand hydrogen bonds in this region stabilize the hairpin monomer structure. | mdpi.com |
| V24-K28 Bend | VGSNK (Residues 24-28) | A persistent bend motif stabilized by hydrogen bonds involving D23 and a salt bridge with E22. | acs.org |
Computational Modeling of Beta-Amyloid (15-36) Aggregation Pathways and Inhibitors
Computational modeling is crucial for mapping the step-by-step process of how Aβ(15-36) monomers assemble into larger, toxic aggregates. The entire region from residue 15 to 36 is considered to form the hydrogen-bonded core of the final amyloid fibrils, underscoring its central role in the aggregation cascade. researchgate.net The aggregation pathway is believed to be a nucleation-dependent process where the hairpin structures, identified through MD simulations, act as fundamental building blocks. These monomers can self-associate, leading to the formation of small oligomers that can further grow into larger protofibrils.
The development of inhibitors that can halt this process is a major therapeutic goal. In silico docking and MD simulation studies are used to predict how small molecules might bind to Aβ(15-36) and disrupt its aggregation. These models help identify key amino acid residues that are critical for inhibitor binding. For instance, molecular docking studies have repeatedly identified residues within the 15-36 fragment, such as Phenylalanine-19 (F19), Glutamic Acid-22 (E22), and Aspartic Acid-23 (D23), as crucial for the interaction with potential inhibitors. nih.govresearchgate.net
Polyphenols, for example, are thought to inhibit aggregation by forming hydrogen bonds with the charged residues Lysine-16 and Glutamic Acid-22, effectively preventing the electrostatic attractions that contribute to oligomerization. mdpi.com Computational studies on various natural and synthetic compounds have explored their binding affinity and stabilizing interactions with this region of the Aβ peptide.
| Potential Inhibitor Class | Key Interacting Residues in Aβ(15-36) | Predicted Mechanism of Action | Computational Method | Source |
| Natural Compounds (e.g., Ascorbic acid, α-Tocopherol) | Phe19, Glu22, Asp23 | The inhibitors form stable complexes, with crucial binding interactions at these specific residues. | Molecular Docking, MD Simulation | nih.govresearchgate.net |
| Polyphenols (e.g., Myricetin, Rosmarinic acid) | Lys16, Glu22 | Formation of hydrogen bonds between the inhibitor and charged residues, disrupting electrostatic attraction between peptides. | MD Simulation | mdpi.com |
| Pseudopeptides (SG inhibitors) | General affinity for Aβ | Designed to bind with high affinity to Aβ monomers, preventing fibrillization and reducing aggregate toxicity. | Molecular Dynamics, Single Molecule Force Spectroscopy | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Beta-Amyloid (15-36) Based on Computational Predictions
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. In the context of Aβ(15-36), these studies, guided by computational predictions, seek to define the ideal chemical features of a molecule that can effectively inhibit aggregation by targeting this specific peptide region. nih.govresearchgate.net
While specific SAR studies exclusively for Aβ(15-36) are not common, general principles for inhibitors targeting the central amyloidogenic region can be applied. Computational models suggest that effective inhibitors often possess a combination of hydrophobic and hydrogen-bonding characteristics to complement the amino acid sequence of the 15-36 fragment.
Key predicted features for inhibitors targeting this region include:
Aromatic Moieties: The presence of aromatic rings in an inhibitor is crucial for establishing hydrophobic and π-π stacking interactions with the Phenylalanine residues at positions 19 and 20 (F19, F20). researchgate.net
Hydrogen Bond Donors/Acceptors: Functional groups like hydroxyls or carbonyls are important for interacting with the polar and charged residues within the sequence, such as Glutamic Acid-22 (E22), Aspartic Acid-23 (D23), and Lysine-28 (K28). nih.govresearchgate.net
Optimal Linker Length: For inhibitors with two aromatic end groups, the length and flexibility of the linker connecting them are critical. Studies on curcumin-based inhibitors suggest an optimal linker length is necessary to effectively span key interaction points on the peptide surface. researchgate.net
LogP Value: The octanol-water partition coefficient (AlogP), a measure of hydrophobicity, is another descriptor identified in QSAR models as being significant for the inhibition ability. nih.govresearchgate.net
These computational SAR insights provide a rational framework for designing novel and more potent drug candidates that specifically target the core aggregating region of the Beta-Amyloid peptide. pnas.org
| Structural Feature of Inhibitor | Putative Interaction Site in Aβ(15-36) | Rationale based on Computational Models | Source |
| Aromatic/Planar Groups | Phe19, Phe20 | Enables hydrophobic and π-π stacking interactions with the aromatic side chains of the peptide. | researchgate.net |
| Hydrogen Bond Donors (e.g., -OH) | Glu22, Asp23, Lys28 | Forms hydrogen bonds with polar/charged residues, disrupting peptide-peptide electrostatic interactions. | nih.govresearchgate.net |
| Defined Linker Length (for bi-aromatic compounds) | Spans residues 17-21 or other key domains | The distance between functional groups on the inhibitor must match the distance between binding pockets on the peptide. | researchgate.net |
| Electro-topological state of Carbonyl groups | Polar residues (e.g., Ser26, Asn27) | Influences the electronic properties and hydrogen bonding capacity of the inhibitor. | nih.govresearchgate.net |
Future Directions and Unresolved Questions in Beta Amyloid 15 36 Research
Elucidating the Precise Contribution of Beta-Amyloid (15-36) to Disease Pathogenesis in Complex Biological Systems
A central challenge in the field is to move beyond simplified in vitro models and delineate the exact role of Aβ(15-36) within the intricate environment of a living organism. The amyloid cascade hypothesis has long positioned Aβ as a primary initiator of Alzheimer's disease (AD) pathology. frontiersin.orgnih.gov This hypothesis suggests that the accumulation and aggregation of Aβ peptides trigger a cascade of events, including the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death. frontiersin.orgmdpi.com However, the specific contribution of various Aβ fragments, including Aβ(15-36), to this pathogenic process remains largely unresolved. nih.govnih.gov
Several key questions need to be addressed:
Does Aβ(15-36) act as a primary driver of pathology or as a modulator of the toxicity of other Aβ species? While full-length Aβ peptides like Aβ(1-40) and Aβ(1-42) are the main components of amyloid plaques, the role of smaller fragments is less clear. wikipedia.orgmdpi.com Some research suggests that certain fragments may even have protective roles. mdpi.comen-journal.org
How does the interaction of Aβ(15-36) with other cellular components, such as microglia and astrocytes, influence neuroinflammation? Microglia, the brain's resident immune cells, are known to be activated in response to Aβ fibrils and contribute to neuroinflammation. frontiersin.org Understanding how Aβ(15-36) specifically modulates this response is crucial.
What is the impact of Aβ(15-36) on synaptic function and plasticity? Soluble oligomeric forms of Aβ are considered highly toxic and are known to impair long-term potentiation, a cellular basis for learning and memory. wikipedia.orgnih.gov Determining the specific effects of Aβ(15-36) on these processes is a critical area for future investigation.
Development of Novel Methodologies for Real-Time Monitoring of Beta-Amyloid (15-36) Dynamics
To truly understand the role of Aβ(15-36) in both physiological and pathological processes, the development of advanced techniques for its real-time monitoring in living systems is paramount. Current methods for detecting Aβ, such as post-mortem tissue analysis, cerebrospinal fluid (CSF) biomarkers, and positron emission tomography (PET) imaging, often provide static snapshots or have limitations in specificity for different Aβ fragments. nih.govfrontiersin.orgfrontiersin.org
Future research should prioritize the development of:
High-sensitivity, fragment-specific probes: Designing molecular probes that can specifically bind to Aβ(15-36) and allow for its visualization and quantification in real-time is a major goal. Techniques like fluorescence correlation spectroscopy (FCS) coupled with novel amyloid-binding probes are showing promise in monitoring the aggregation of Aβ peptides. researchgate.net
Advanced imaging techniques: Improving the resolution and sensitivity of in vivo imaging modalities like magnetic resonance imaging (MRI) could enable the non-invasive tracking of Aβ(15-36) dynamics. amegroups.cnamegroups.org High-field MRI has already shown the potential to visualize individual amyloid plaques in animal models. amegroups.cnamegroups.org
Microfluidic systems: These platforms offer a controlled environment to study the aggregation dynamics of Aβ peptides and screen for potential inhibitors. mdpi.com They can provide valuable insights into the early stages of Aβ(15-36) assembly.
The ability to monitor the temporal and spatial dynamics of Aβ(15-36) would provide unprecedented insights into its production, aggregation, and clearance in the brain, and how these processes are altered in disease states.
Exploring Novel Interactions and Modulators of Beta-Amyloid (15-36) Aggregation and Toxicity in Research Settings
The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a key event in the pathogenesis of Alzheimer's disease. mdpi.commdpi.com A critical area of future research is the identification and characterization of novel molecules that can interact with Aβ(15-36) and modulate its aggregation and associated toxicity.
This exploration should encompass:
Identification of interacting proteins and peptides: Aβ has been shown to interact with a variety of molecules, including fibrinogen and coagulation factor XII, which could link vascular pathology to AD. nih.gov Investigating the specific interactome of Aβ(15-36) could reveal new pathways involved in its function and dysfunction. For instance, studies have shown that peptides mimicking islet amyloid polypeptide can interact with and block the cytotoxic self-assembly of Aβ. plos.org
Screening for small molecule modulators: The development of compounds that can either inhibit the aggregation of Aβ(15-36) or promote its clearance is a major therapeutic goal. mdpi.comgoogle.com Research into various inhibitors, including small molecules and nanomaterials, is ongoing. mdpi.comrsc.org
Understanding the role of post-translational modifications: Modifications such as pyroglutamation can significantly alter the aggregation properties and toxicity of Aβ peptides. nih.gov Investigating whether Aβ(15-36) undergoes such modifications and how they affect its behavior is an important avenue for future studies.
The following table summarizes some of the key interacting molecules and modulators of Aβ aggregation that have been studied, providing a basis for future investigations into Aβ(15-36).
| Interacting Molecule/Modulator | Potential Effect on Aβ Aggregation | Reference |
| Fibrinogen | Can interact with Aβ and lead to abnormal clot formation. | nih.gov |
| Coagulation Factor XII | Interaction with Aβ may trigger inflammation and increase fibrin (B1330869) generation. | nih.gov |
| Islet Amyloid Polypeptide (IAPP) Analogues | Can block the cytotoxic self-assembly of Aβ. | plos.org |
| Nanomaterials (e.g., Graphene Oxide, Gold Nanorods) | Can inhibit Aβ fibrillation and clear mature amyloid fibrils. | mdpi.comrsc.org |
| Pyroglutamate-3-Aβ (pyroE3-Aβ) | Can act as a seed to accelerate the aggregation of wild-type Aβ. | nih.gov |
Q & A
Q. How to optimize experimental designs for studying Beta-Amyloid (15-36) clearance mechanisms in vivo?
- Methodological Answer : Use dual-radiotracer PET imaging (e.g., [11C]PIB for Aβ load and [18F]FDG for metabolic activity) in non-human primates. Apply kinetic modeling with compartmental analysis to differentiate passive diffusion from active transport. Include sham-operated controls to isolate surgical artifact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
